molecular formula C20H12ClN3O5S3 B2822030 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate CAS No. 877642-95-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate

Cat. No.: B2822030
CAS No.: 877642-95-0
M. Wt: 505.96
InChI Key: ZTXZRSKPINMCLL-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-chlorobenzoate is a useful research compound. Its molecular formula is C20H12ClN3O5S3 and its molecular weight is 505.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, pyrazolins, and diaryl pyrazoles, has been undertaken starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds were characterized using elemental analyses, IR, NMR, and mass spectral studies, and some were screened for antibacterial, antifungal, and anti-inflammatory activities, showing significant potency (Isloor, Kalluraya, & Pai, 2010).

Heterocyclic Synthesis

Research on the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles has led to the synthesis of a range of heterocyclic compounds including pyrazole, isoxazole, pyrimidine, triazine, and pyrazolopyrimidine derivatives, highlighting the versatility of these frameworks in synthesizing biologically relevant molecules (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial Agents

A series of compounds featuring a combination of quinazolinone and 4-thiazolidinone structures have been synthesized and assessed for their antimicrobial efficacy against various bacterial and fungal strains. The compounds' structures were elucidated using IR, 1H NMR, 13C NMR, and mass spectra, demonstrating the potential of these hybrid molecules as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Photosynthetic Electron Transport Inhibitors

The exploration of pyrazole derivatives as potential inhibitors of photosynthetic electron transport has led to the identification of compounds with inhibitory properties comparable to commercial herbicides. This research contributes to the development of new agrochemicals targeting photosynthesis, with a detailed analysis of structure-activity relationships providing insights into the molecular basis of their activity (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).

Antitumor Agents

Further studies have explored the synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their antitumor activities against hepatocellular carcinoma cell lines. These compounds exhibit promising activities, underscoring the therapeutic potential of thiophene-based heterocycles in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5S3/c21-12-4-1-3-11(7-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-5-2-6-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXZRSKPINMCLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.